Lipophilicity Shift: XLogP3 Increase of ~0.5 Log Unit vs. Unsubstituted Benzyl Analog
The target compound exhibits a computed XLogP3 of 2.2 [1]. The unsubstituted analog, N-benzyl-2-(pyrrolidin-1-yl)ethanamine (PubChem CID 13731956), has a computed XLogP3 of approximately 1.7 [2]. This +0.5 log unit increase is attributable to the single para-methyl substituent and translates to a roughly threefold higher predicted n-octanol/water partition coefficient, which can influence passive membrane permeability and nonspecific binding profiles in whole-cell assays.
| Evidence Dimension | XLogP3 (computed lipophilicity) |
|---|---|
| Target Compound Data | 2.2 |
| Comparator Or Baseline | N-benzyl-2-(pyrrolidin-1-yl)ethanamine: ~1.7 |
| Quantified Difference | +0.5 log units (~3× higher partition coefficient) |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
In CNS drug discovery, a 0.5 log unit increase in lipophilicity can be the difference between a brain-penetrant compound and one that fails to adequately cross the blood-brain barrier, making the 4-methyl derivative the preferred choice when CNS exposure is a design requirement.
- [1] PubChem. Compound Summary for CID 4260989: N-(4-methylbenzyl)-2-(pyrrolidin-1-yl)ethanamine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/4260989 (accessed 2026-05-05). View Source
- [2] PubChem. Compound Summary for CID 13731956: N-benzyl-2-(pyrrolidin-1-yl)ethanamine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/13731956 (accessed 2026-05-05). View Source
